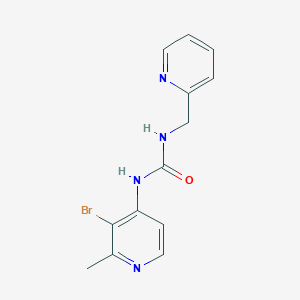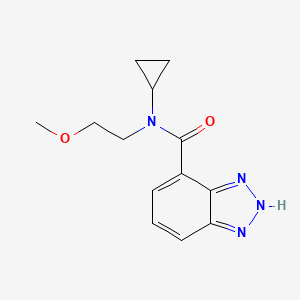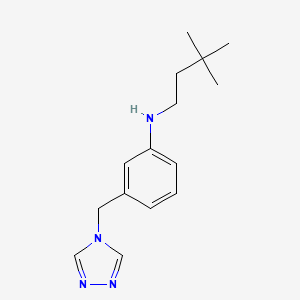![molecular formula C15H14ClFN6 B6623590 4-[4-(6-Amino-5-chloropyrimidin-4-yl)piperazin-1-yl]-3-fluorobenzonitrile](/img/structure/B6623590.png)
4-[4-(6-Amino-5-chloropyrimidin-4-yl)piperazin-1-yl]-3-fluorobenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(6-Amino-5-chloropyrimidin-4-yl)piperazin-1-yl]-3-fluorobenzonitrile, commonly known as "compound X," is a small molecule drug that has been studied extensively for its potential therapeutic applications. This compound has shown promising results in preclinical studies and has been the subject of numerous scientific investigations.
Mecanismo De Acción
The mechanism of action of compound X is not fully understood, but it is believed to involve the inhibition of key enzymes or proteins involved in the growth and proliferation of cancer cells. Specifically, compound X has been shown to inhibit the activity of several kinases, including PI3K, AKT, and mTOR, which are involved in cell signaling pathways that regulate cell growth, survival, and metabolism.
Biochemical and Physiological Effects
Compound X has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell growth, induction of apoptosis, and modulation of immune response. In addition, it has been shown to have low toxicity and good pharmacokinetic properties, which make it an attractive candidate for further development as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using compound X in lab experiments include its high potency, low toxicity, and good pharmacokinetic properties. However, there are also some limitations to using this compound, including its complex synthesis method, which may limit its availability, and its unknown mechanism of action, which may require further investigation.
Direcciones Futuras
There are several future directions for the study of compound X, including further investigation of its mechanism of action, optimization of its synthesis method, and evaluation of its potential therapeutic applications in clinical trials. In addition, there is a need for the development of new methods for the delivery of compound X to cancer cells and other target tissues, which may improve its efficacy and reduce its toxicity.
Conclusion
In conclusion, compound X is a small molecule drug that has shown promising results in preclinical studies for its potential therapeutic applications. It has been extensively studied for its ability to inhibit cancer cell growth and has demonstrated low toxicity and good pharmacokinetic properties. However, further investigation is needed to fully understand its mechanism of action and to optimize its synthesis method. With continued research and development, compound X may have the potential to become an important therapeutic agent for the treatment of cancer and other diseases.
Métodos De Síntesis
The synthesis of compound X involves several steps, including the preparation of the starting materials and the reaction conditions. The synthesis of compound X has been described in several scientific publications, and it is typically carried out using a combination of organic chemistry techniques, such as N-alkylation, cyclization, and nucleophilic substitution. The overall process is complex, and it requires careful optimization to obtain high yields of pure compound X.
Aplicaciones Científicas De Investigación
Compound X has been extensively studied for its potential therapeutic applications, particularly in the field of oncology. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it has demonstrated promising results in preclinical studies. In addition, compound X has been investigated for its potential use in the treatment of other diseases, such as malaria, tuberculosis, and HIV.
Propiedades
IUPAC Name |
4-[4-(6-amino-5-chloropyrimidin-4-yl)piperazin-1-yl]-3-fluorobenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClFN6/c16-13-14(19)20-9-21-15(13)23-5-3-22(4-6-23)12-2-1-10(8-18)7-11(12)17/h1-2,7,9H,3-6H2,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKDHURXVQIIGOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=C2)C#N)F)C3=NC=NC(=C3Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClFN6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(5-bromofuran-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B6623519.png)

![Methyl 2-[(3-bromopyridine-2-carbonyl)amino]-3-methylbenzoate](/img/structure/B6623534.png)
![4-[(3S,4R)-3-(hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]pyridine-3-carbonitrile](/img/structure/B6623535.png)

![N-[3-(pyrrolidine-1-carbonyl)phenyl]-2H-benzotriazole-4-carboxamide](/img/structure/B6623540.png)
![N-[(2-chloro-5-fluorophenyl)methyl]-N-methylethanesulfonamide](/img/structure/B6623557.png)


![1-[4-(6-Amino-5-chloropyrimidin-4-yl)piperazin-1-yl]-2-(2-methylphenyl)ethanone](/img/structure/B6623579.png)
![4-[6-(3-Anilinopropylamino)pyrimidin-4-yl]-1-methylpiperazin-2-one](/img/structure/B6623585.png)
![5-chloro-4-N-[2-[methyl(propan-2-yl)amino]ethyl]pyrimidine-4,6-diamine](/img/structure/B6623604.png)
![5-Chloro-6-[4-[(1-propylpyrazol-4-yl)methyl]-1,4-diazepan-1-yl]pyrimidin-4-amine](/img/structure/B6623612.png)